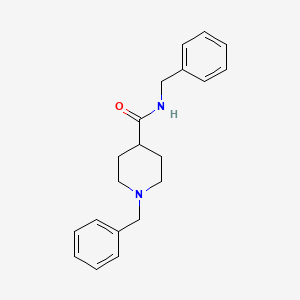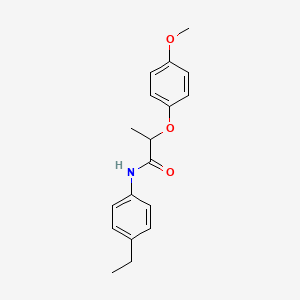
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as EPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPH is a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body.
Mechanism of Action
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. These hormones are responsible for the "fight or flight" response, which increases heart rate and blood pressure. By blocking these hormones, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride reduces heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also inhibits the growth of cancer cells by blocking the beta-adrenergic receptors on these cells, which are involved in their growth and proliferation.
Biochemical and Physiological Effects:
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, reducing intraocular pressure, and inhibiting the growth of cancer cells. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its high potency and specificity for beta-adrenergic receptors. However, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, including investigating its potential therapeutic applications in other fields, such as neurology and immunology. Researchers could also explore the use of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride for different applications.
Synthesis Methods
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
Scientific Research Applications
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including cardiology, ophthalmology, and oncology. In cardiology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. In ophthalmology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been investigated for its ability to reduce intraocular pressure, which could be useful in treating glaucoma. In oncology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
1-(4-ethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-13-5-7-15(8-6-13)18-12-14(17)11-16-9-3-4-10-16;/h5-8,14,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIHHSLRLZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)